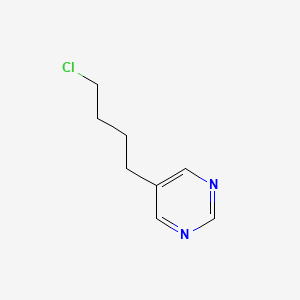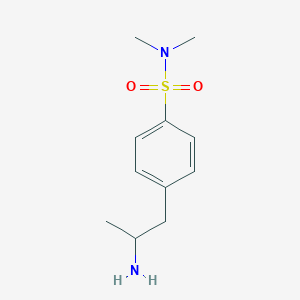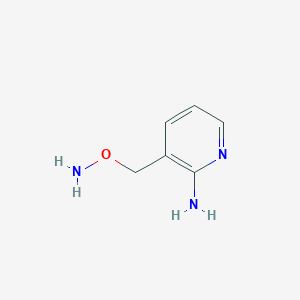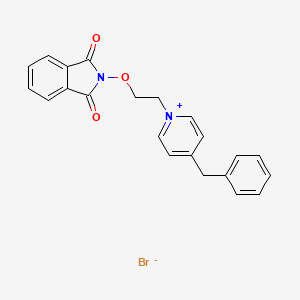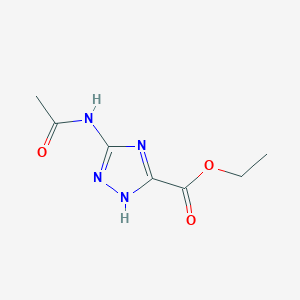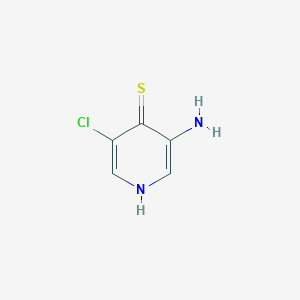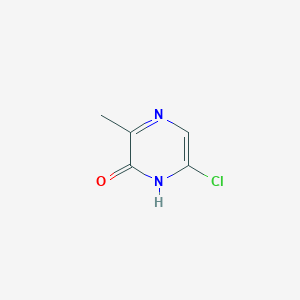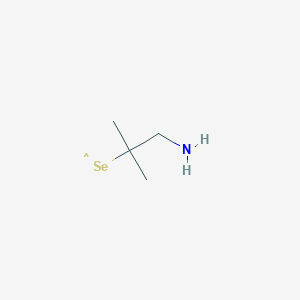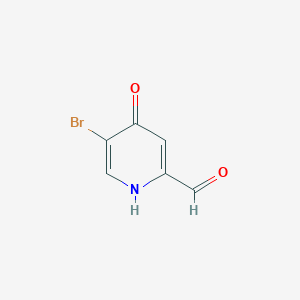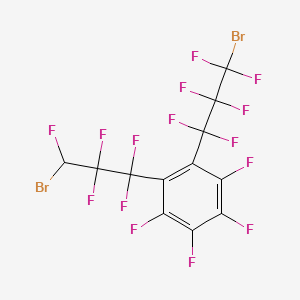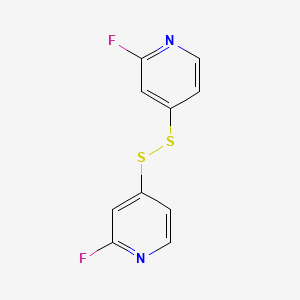![molecular formula C7H4F2N2 B13115363 2,7-Difluoro-1H-benzo[d]imidazole](/img/structure/B13115363.png)
2,7-Difluoro-1H-benzo[d]imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,7-Difluoro-1H-benzo[d]imidazole is a fluorinated derivative of benzimidazole, a heterocyclic aromatic organic compound Benzimidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties and biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Difluoro-1H-benzo[d]imidazole typically involves the introduction of fluorine atoms into the benzimidazole ring. One common method is the nucleophilic aromatic substitution reaction, where fluorine atoms are introduced into the benzimidazole ring using suitable fluorinating agents under controlled conditions. For example, the reaction of 2,7-difluoroaniline with o-phenylenediamine in the presence of a dehydrating agent such as polyphosphoric acid can yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the industrial production more sustainable .
化学反応の分析
Types of Reactions
2,7-Difluoro-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxidized derivatives with additional functional groups, while substitution reactions can introduce various substituents into the benzimidazole ring .
科学的研究の応用
2,7-Difluoro-1H-benzo[d]imidazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications due to its unique chemical properties.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals, with specific properties .
作用機序
The mechanism of action of 2,7-Difluoro-1H-benzo[d]imidazole depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The fluorine atoms can enhance the compound’s binding affinity and specificity to these targets, leading to its biological effects. For example, in antimicrobial applications, the compound may inhibit the growth of microorganisms by interfering with essential biochemical pathways .
類似化合物との比較
Similar Compounds
- 2-Fluoro-1H-benzo[d]imidazole
- 4,7-Difluoro-1H-benzo[d]imidazole
- 5,6-Difluoro-1H-benzo[d]imidazole
Comparison
Compared to other fluorinated benzimidazoles, 2,7-Difluoro-1H-benzo[d]imidazole is unique due to the specific positioning of the fluorine atoms on the benzimidazole ring. This positioning can influence the compound’s chemical reactivity, biological activity, and physical properties.
特性
分子式 |
C7H4F2N2 |
|---|---|
分子量 |
154.12 g/mol |
IUPAC名 |
2,4-difluoro-1H-benzimidazole |
InChI |
InChI=1S/C7H4F2N2/c8-4-2-1-3-5-6(4)11-7(9)10-5/h1-3H,(H,10,11) |
InChIキー |
HIHIOUSKOADFCF-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)F)N=C(N2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


